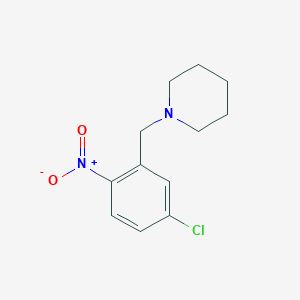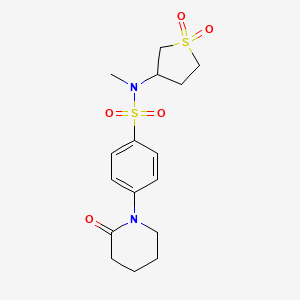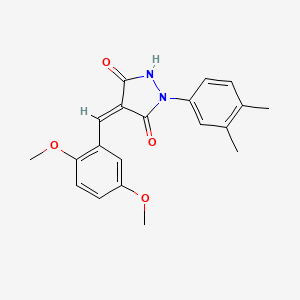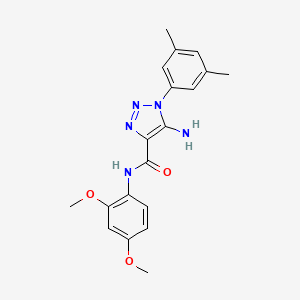
1-(5-chloro-2-nitrobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-nitrobenzyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and is widely used in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)piperidine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. The compound may also work by inhibiting various signaling pathways that are essential for cancer cell survival.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzyl)piperidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and histone deacetylase, which are essential for cancer cell survival. The compound has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-chloro-2-nitrobenzyl)piperidine in lab experiments is its potent antitumor activity. The compound has been found to be effective against various cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using this compound is its toxicity. It can be toxic to normal cells, making it difficult to use in vivo experiments.
Orientations Futures
There are several future directions for the use of 1-(5-chloro-2-nitrobenzyl)piperidine in scientific research. One of the most promising directions is in the development of new anticancer drugs. The compound has shown potent antitumor activity and may be used as a lead compound for the development of new drugs. Another promising direction is in the study of the mechanisms of cancer cell growth and proliferation. The compound may be used as a tool for studying the signaling pathways that are essential for cancer cell survival.
Conclusion
In conclusion, 1-(5-chloro-2-nitrobenzyl)piperidine is a valuable tool in scientific research. Its potent antitumor activity and potential applications in drug development make it an important compound in medicinal chemistry. However, its toxicity and limitations in lab experiments should be carefully considered. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-nitrobenzyl)piperidine is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 5-chloro-2-nitrobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 1-(5-chloro-2-nitrobenzyl)piperidine, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(5-chloro-2-nitrobenzyl)piperidine has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-5-12(15(16)17)10(8-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXNXCFXMWJZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-nitrobenzyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(6-carboxy-3-phenyl-2-quinoxalinyl)phenoxy]phenyl}-2-phenyl-6-quinoxalinecarboxylic acid](/img/structure/B5157801.png)

![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5157810.png)


![1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5157838.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)
![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)
![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)